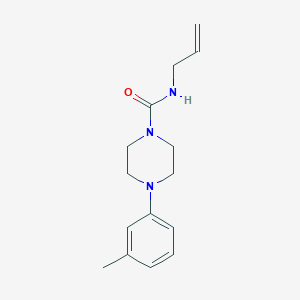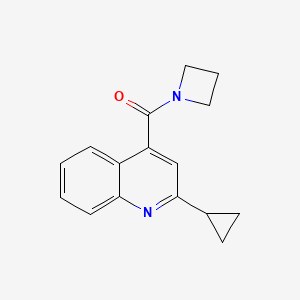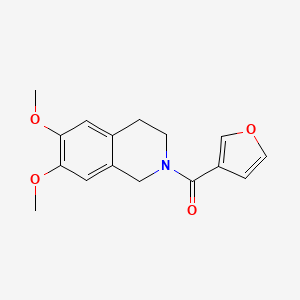
N-(2,4-difluorophenyl)azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)azepane-1-carboxamide, also known as DFPCA, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DFPCA belongs to the class of compounds called azepanones, which are known to have various biological activities. DFPCA has been studied extensively for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
N-(2,4-difluorophenyl)azepane-1-carboxamide exerts its biological activity through the inhibition of certain enzymes and proteins in the body. N-(2,4-difluorophenyl)azepane-1-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties and can induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)azepane-1-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2,4-difluorophenyl)azepane-1-carboxamide can induce apoptosis (cell death) in cancer cells and can inhibit the growth of tumors. N-(2,4-difluorophenyl)azepane-1-carboxamide has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)azepane-1-carboxamide has several advantages for use in laboratory experiments. It has a high potency and can be used in small concentrations, which reduces the risk of toxicity. However, the synthesis of N-(2,4-difluorophenyl)azepane-1-carboxamide is complex and requires skilled chemists to carry out the process. N-(2,4-difluorophenyl)azepane-1-carboxamide is also relatively expensive, which may limit its use in some laboratory experiments.
Orientations Futures
There are several future directions for the study of N-(2,4-difluorophenyl)azepane-1-carboxamide. One potential area of research is the development of N-(2,4-difluorophenyl)azepane-1-carboxamide derivatives with improved biological activity. Another area of research is the identification of new targets for N-(2,4-difluorophenyl)azepane-1-carboxamide, which could expand its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-(2,4-difluorophenyl)azepane-1-carboxamide in humans.
Méthodes De Synthèse
N-(2,4-difluorophenyl)azepane-1-carboxamide can be synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline with a carboxylic acid derivative followed by a cyclization reaction. The synthesis of N-(2,4-difluorophenyl)azepane-1-carboxamide is complex and requires skilled chemists to carry out the process.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)azepane-1-carboxamide has been studied extensively for its potential use in treating various diseases. Recent studies have shown that N-(2,4-difluorophenyl)azepane-1-carboxamide has anticancer properties and can inhibit the growth of cancer cells. N-(2,4-difluorophenyl)azepane-1-carboxamide has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c14-10-5-6-12(11(15)9-10)16-13(18)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYCVQORVZMRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-difluorophenyl)azepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)




![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)

![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)


![2-(2-Methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B7461428.png)